N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
Description
The target compound, N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide, features a benzothiadiazole core linked via a carboxamide group to a methyl-substituted 1,2-oxazole ring bearing a furan-2-yl substituent. This structure combines aromatic heterocycles (benzothiadiazole, oxazole, and furan), which are common in bioactive molecules due to their electronic and steric properties.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-15(9-3-4-11-12(6-9)19-23-18-11)16-8-10-7-14(22-17-10)13-2-1-5-21-13/h1-7H,8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMACKCTFSVIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a furan ring, an oxazole ring, and a benzothiadiazole moiety. Its molecular formula is , indicating a complex structure conducive to diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The furan and oxazole rings are believed to engage with enzymes or receptors that modulate critical biological pathways.
Major Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Binding : It may bind to receptors influencing cellular signaling processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Case Study : A study demonstrated that derivatives showed IC50 values in the low micromolar range against various bacterial strains .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest:
- Inhibition of COX Enzymes : It has shown potential as a cyclooxygenase (COX) inhibitor, leading to reduced production of pro-inflammatory mediators.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | COX Inhibition | 25 |
| Reference Compound (e.g., Diclofenac) | COX Inhibition | 10 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan and oxazole moieties can significantly impact efficacy and selectivity.
Case Studies
-
Study on Anti-inflammatory Activity : A recent study assessed the effect of the compound on inflammation models in vivo. Results indicated a significant reduction in edema with administration showing a rapid onset of action .
- Results Summary :
- Edema inhibition percentages ranged from 56% to 86% depending on dosage.
- Serum levels of inflammatory markers such as IL-1β were notably reduced.
- Results Summary :
- Antimicrobial Efficacy : Another study focused on evaluating its antimicrobial properties against pathogenic bacteria. The compound exhibited promising results with effective concentrations below 20 µM against resistant strains .
Scientific Research Applications
Medicinal Chemistry
N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has shown promise in medicinal chemistry due to its potential biological activities:
- Tyrosinase Inhibition : The compound exhibits significant tyrosinase inhibitory activity, which is crucial for skin pigmentation regulation. Research indicates that similar compounds have IC50 values ranging from 0.0433 µM to 0.28 µM against mushroom tyrosinase, suggesting strong inhibitory effects compared to standard controls like kojic acid.
- Cytotoxicity Studies : In vitro studies on B16F10 melanoma cells have demonstrated varying levels of cytotoxicity among derivatives of this compound. While some show low cytotoxicity (CC50 > 100 µM), others exhibit weak cytotoxic effects at higher concentrations after prolonged exposure.
Drug Development
The unique structural characteristics of this compound make it a candidate for further exploration in drug development:
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups on the phenyl ring significantly influence biological activity. For instance, the presence of hydroxyl groups enhances tyrosinase inhibition.
Material Science
Beyond medicinal applications, this compound can serve as a building block in the synthesis of advanced materials:
- Polymer Production : Its unique chemical properties allow for incorporation into polymers or coatings with tailored functionalities for specific applications in industries such as electronics and coatings.
Case Study: Tyrosinase Inhibition
In a study focusing on the inhibition of tyrosinase by compounds with similar structural motifs, it was found that derivatives containing furan and phenyl groups exhibited significant inhibitory activity. The study provided insights into the potential therapeutic applications in treating hyperpigmentation disorders.
Case Study: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of various derivatives on melanoma cells. The results indicated that while some derivatives displayed low cytotoxicity at therapeutic concentrations, others required higher doses to achieve significant effects. This highlights the need for careful evaluation during drug development processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of heterocyclic molecules, including:
- 1,3,4-Oxadiazoles : LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) features a 1,3,4-oxadiazole ring instead of 1,2-oxazole but retains the furan substituent. This substitution alters ring electronics and may influence binding to targets like thioredoxin reductase, as seen in its antifungal activity .
- 1,2-Oxazoles : Ceapin-A4 (N-(1-benzyl-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) shares the 1,2-oxazole-furan motif but replaces benzothiadiazole with a pyrazole-benzyl group. Ceapins are used to study unfolded protein responses, suggesting the oxazole-furan unit’s versatility in modulating protein interactions .
- Thiazoles : Compound 31 (N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide) replaces oxazole with thiazole, demonstrating potent KPNB1 inhibition and anticancer activity .
Key Observations :
- The benzothiadiazole moiety in the target compound may enhance π-π stacking or charge-transfer interactions compared to benzamide (LMM11) or pyrazole (Ceapin-A4) cores.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₀N₄O₃S | 338.33 | ~1.5* | ~85* |
| Y507-0646 () | C₁₀H₉NO₅ | 223.18 | 0.78 | 67.67 |
| LMM11 | C₂₁H₂₃N₃O₄S | 413.49 | ~2.0* | ~90* |
*Estimated values based on structural analogs.
Key Insights :
- The target compound’s higher molecular weight (~338 g/mol) compared to Y507-0646 (~223 g/mol) may reduce solubility but improve membrane permeability.
Substituent Impact :
- Electron-Withdrawing Groups (e.g., benzothiadiazole) may enhance binding to electron-rich biological targets like enzymes.
- Furan vs. Thiophene : Replacing furan with thiophene (as in some analogs from ) could alter lipophilicity and metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
